delta-Nonalactone is a naturally occurring flavoring agent found in fruits like mangoes []. Research has explored its role in contributing to the characteristic aroma of certain foods and beverages, including bourbon whiskey []. Studies have analyzed its sensory properties and how it interacts with other flavor compounds [, ].
Due to its flavor profile, delta-Nonalactone has potential applications in the food science industry. Research has explored its use as a flavoring additive or even a substitute for other compounds like coumarin []. Studies investigate its effectiveness in enhancing or modifying the taste of various food products [].
Researchers have employed delta-Nonalactone as a standard compound in analytical chemistry techniques. Studies utilize it for gas chromatography (GC) analysis to identify and quantify other flavor components in food and beverages [, ].
Delta-Nonalactone is a colorless to pale yellow liquid with a characteristic coconut-like odor . It belongs to the class of compounds called delta-lactones, which are cyclic esters formed by the intramolecular condensation of hydroxy acids . The compound features a six-membered ring structure with an oxygen atom and a carbonyl group, along with a butyl side chain .
Delta-Nonalactone finds widespread use in the flavor and fragrance industries:
The provided sources do not contain specific information about interaction studies involving delta-Nonalactone. Further research would be necessary to determine its interactions with other compounds, proteins, or biological systems.
Delta-Nonalactone belongs to a family of lactone compounds. Some similar compounds include:
These compounds share similar structural features but differ in their ring size or alkyl chain length. Delta-Nonalactone's uniqueness lies in its specific balance of ring size and chain length, which contributes to its particular organoleptic properties and applications in the flavor and fragrance industries .
delta-Nonalactone exhibits notable thermodynamic stability characteristics that are intrinsically linked to its six-membered lactone ring structure. The compound demonstrates thermal stability within a practical temperature range, remaining chemically stable up to approximately 200-250°C before undergoing thermal decomposition [1] [2]. Complete degradation occurs within the range of 200-310°C, indicating a relatively narrow window between stability and decomposition [1] [2].
The ring strain energy of delta-nonalactone is significantly lower compared to smaller ring lactones, contributing to its enhanced thermodynamic stability [3] [4]. This reduced ring strain results from the six-membered ring configuration, which adopts a more favorable chair conformation similar to cyclohexane derivatives. The lower ring strain directly influences the compound's polymerization tendency, making it less susceptible to ring-opening polymerization compared to smaller lactones such as gamma-butyrolactone or beta-propiolactone [3] [4].
Table: Thermodynamic Stability Parameters
Parameter | Value/Description | Reference |
---|---|---|
Thermal Stability Range (°C) | Stable up to 200-250°C | [1] [2] |
Decomposition Temperature (°C) | Complete degradation by 200-310°C | [1] [2] |
Chemical Stability | Stable under normal conditions | [5] [6] [7] |
Ring Strain Energy | Lower than smaller ring lactones | [3] [4] |
Polymerization Tendency | Low due to 6-membered ring stability | [3] [4] |
Thermodynamic Preference | 70% depolymerization at 110°C (for δ-decalactone) | [3] |
Ceiling Temperature Behavior | Low ceiling temperature for δ-lactones | [3] [8] |
Equilibrium Polymerization | Equilibrium-controlled due to ring stability | [3] [4] [8] |
The phase behavior of delta-nonalactone is characterized by well-defined solid-liquid and liquid-gas transitions. The compound exhibits a sharp melting point at -26°C, indicating good crystalline organization in the solid state [9] [10] [11]. The normal boiling point ranges from 250-267°C at atmospheric pressure, demonstrating typical liquid-gas phase transition behavior [12] [13]. Under reduced pressure conditions (2 mmHg), the boiling point decreases significantly to 115-116°C, following expected vapor pressure relationships [14] [15] [10].
Crystallization behavior studies indicate that delta-nonalactone readily forms stable crystals with moderate supercooling tendencies, similar to other lactone compounds [1]. The phase change enthalpy, while not specifically reported for delta-nonalactone, is expected to be lower than fatty esters but comparable to other lactones of similar molecular weight [1].
The solubility profile of delta-nonalactone reflects its amphiphilic character, possessing both hydrophobic alkyl chain components and hydrophilic lactone functionality. The compound demonstrates poor water solubility, with estimated solubility values around 1201 mg/L at 25°C [16] [17] [18]. This limited aqueous solubility is attributed to the dominant hydrophobic character of the butyl chain and the relatively small polar contribution of the lactone ring.
Table: Solubility Parameters in Different Solvent Systems
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble (1201 mg/L estimated) | [16] [17] [18] |
Ethanol | Soluble | [19] [20] |
Alcohols (general) | Soluble | [17] [13] |
Diethyl Ether | Soluble | [17] |
Dipropylene Glycol | Soluble | [13] |
Many Organic Solvents | Soluble | [17] |
Glycerol | Insoluble | [17] |
In contrast to its poor water solubility, delta-nonalactone exhibits excellent solubility in alcoholic solvents, including ethanol and other alcohols [19] [20] [17] [13]. This enhanced solubility in alcoholic media results from favorable hydrogen bonding interactions between the lactone carbonyl oxygen and alcohol hydroxyl groups, coupled with compatible polarities and London dispersion forces.
The compound shows complete miscibility with diethyl ether and demonstrates broad solubility across many organic solvents [17]. This behavior is consistent with its moderate polarity and the ability to participate in various intermolecular interactions including dipole-dipole forces and hydrogen bonding as an acceptor. The solubility in dipropylene glycol further confirms its compatibility with glycol ethers, making it suitable for formulations requiring glycol-based solvent systems [13].
Notably, delta-nonalactone exhibits poor solubility in glycerol, despite glycerol's ability to form hydrogen bonds [17]. This selectivity likely results from the significant difference in polarity and the inability of the relatively small lactone ring to effectively interact with glycerol's extensive hydrogen bonding network.
The partition coefficient (LogP) values ranging from 1.89 to 2.4 indicate moderate lipophilicity [21] [13], positioning delta-nonalactone in an optimal range for biological membrane permeability while maintaining sufficient aqueous phase interaction for biological activity.
delta-Nonalactone exhibits low to moderate volatility characteristics, making it suitable for applications requiring sustained release or base note properties in fragrance formulations. The vapor pressure data demonstrates temperature-dependent behavior with values ranging from 0.41-0.75 Pa at 20-25°C [10] [11] and 0.123-1.56 Pa (0.0009-0.012 mmHg) at 25°C [18] [13].
Table: Vapor Pressure and Volatility Data
Temperature (°C) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) | Classification | Reference |
---|---|---|---|---|
20-25 | 0.41-0.75 | 0.003-0.006 | Low volatility | [10] [11] |
25 | 0.123-1.56 | 0.0009-0.012 | Base note volatility | [18] [13] |
The vapor density of delta-nonalactone is reported as greater than 1, with specific values around 5.4 [17] [18], indicating that the compound vapor is significantly denser than air. This property has important implications for safety considerations, as heavier-than-air vapors tend to accumulate in low-lying areas and require specific ventilation strategies.
The relatively low vapor pressure places delta-nonalactone in the base note category for fragrance applications, meaning it provides long-lasting olfactory impact with slow evaporation rates [12]. This volatility profile is ideal for applications requiring extended release characteristics or where rapid evaporation would be detrimental to product performance.
Evaporation rate studies, while not extensively documented for delta-nonalactone specifically, suggest moderate evaporation rates compared to highly volatile solvents [17] [22]. The compound's evaporation behavior is influenced by its molecular weight (156.22 g/mol), intermolecular forces, and the presence of the lactone ring which can participate in weak intermolecular associations.
The flash point of delta-nonalactone ranges from 110-137°C, classifying it as a combustible liquid rather than a flammable one [23] [12]. This relatively high flash point contributes to safer handling and storage conditions compared to more volatile organic compounds.
delta-Nonalactone exhibits moderate surface activity, though it does not function as a conventional surfactant. The surface tension of aqueous solutions containing delta-nonalactone is measured at 61 mN/m at a concentration of 1 g/L at 20°C [21] [24]. This represents a reduction from pure water's surface tension of approximately 72.8 mN/m, indicating some degree of surface activity.
Table: Surface Activity and Colloidal Properties
Property | Value | Comparison | Reference |
---|---|---|---|
Surface Tension (mN/m) | 61 at 1g/L, 20°C | Lower than water (72.8 mN/m) | [21] [24] |
Critical Micelle Concentration | Not determined | Much higher than typical surfactants | Inferred |
Interfacial Activity | Moderate surface activity | Lower than dedicated surfactants | [25] [26] |
Foaming Properties | Low foaming tendency | Lower than soap-like compounds | [26] |
Emulsification Ability | Limited emulsification | Lower than conventional emulsifiers | Inferred |
Wetting Properties | Moderate wetting | Between water and oils | Inferred |
Colloidal Behavior | Does not form micelles | Non-surfactant behavior | [25] [26] |
The surface tension reduction achieved by delta-nonalactone is modest compared to dedicated surfactants, which typically reduce water surface tension to 25-35 mN/m. This moderate surface activity results from the compound's amphiphilic structure, where the lactone ring provides some hydrophilic character while the butyl chain contributes hydrophobic properties. However, the balance is insufficient to create strong surfactant behavior.
Critical micelle concentration (CMC) studies for delta-nonalactone have not been definitively established, suggesting that if micelle formation occurs, it would be at concentrations much higher than conventional surfactants [25] [26]. The lack of pronounced amphiphilic character limits the compound's ability to self-assemble into organized colloidal structures.
Research on lactone-type surfactants indicates that structural modifications, such as the addition of longer alkyl chains or ionic groups, significantly enhance surface activity [26]. In comparison, delta-nonalactone's relatively short butyl chain and neutral lactone functionality result in limited interfacial activity.
The foaming properties of delta-nonalactone are characterized as low, with minimal foam formation and poor foam stability [26]. This behavior is advantageous for applications where foam formation would be problematic, such as in certain industrial processes or cosmetic formulations where non-foaming characteristics are desired.
Emulsification studies suggest that delta-nonalactone possesses limited emulsifying ability, requiring co-emulsifiers or higher concentrations to stabilize oil-water interfaces effectively. The compound's wetting properties fall between those of water and typical oils, providing moderate surface wetting without the aggressive spreading behavior of strong surfactants.
Colloidal behavior analysis confirms that delta-nonalactone does not spontaneously form micelles or other organized colloidal structures under normal conditions [25] [26]. This non-surfactant behavior is consistent with its moderate amphiphilic character and distinguishes it from compounds specifically designed for surface-active applications.